2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide

Medicinal chemistry Benzamide SAR Lead optimization

2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648922-77-4) is a synthetic small molecule belonging to the N-phenylbenzamide class, with a molecular formula of C23H20Cl2N2O3 and a monoisotopic mass of 442.0853 Da. Its structure features a 2-acetamido-3,5-dichlorobenzamide core linked via an amide bond to a 3-(2-phenylethoxy)phenyl moiety.

Molecular Formula C23H20Cl2N2O3
Molecular Weight 443.3 g/mol
CAS No. 648922-77-4
Cat. No. B12584929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide
CAS648922-77-4
Molecular FormulaC23H20Cl2N2O3
Molecular Weight443.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3
InChIInChI=1S/C23H20Cl2N2O3/c1-15(28)26-22-20(12-17(24)13-21(22)25)23(29)27-18-8-5-9-19(14-18)30-11-10-16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,26,28)(H,27,29)
InChIKeyLHLMODDHHGINFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648922-77-4): Chemical Identity and Baseline Procurement Profile


2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648922-77-4) is a synthetic small molecule belonging to the N-phenylbenzamide class, with a molecular formula of C23H20Cl2N2O3 and a monoisotopic mass of 442.0853 Da . Its structure features a 2-acetamido-3,5-dichlorobenzamide core linked via an amide bond to a 3-(2-phenylethoxy)phenyl moiety. The compound is catalogued in several chemical inventory databases, but extensive searching of primary research papers, patents, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB, PDB) did not return any published quantitative biological activity data, crystal structures, or mechanism-of-action studies specifically attributed to this compound as of the search date [1]. Consequently, its baseline profile is limited to computed physicochemical properties and vendor-listed specifications.

Why 2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide Cannot Be Interchanged with Generic N-Phenylbenzamide Analogs


Within the N-phenylbenzamide class, minor structural variations—particularly the substitution pattern on the benzamide ring and the nature of the N-phenyl appendage—can profoundly alter target binding, selectivity, and pharmacokinetics. The target compound combines three distinct structural features—a 2-acetamido group, a 3,5-dichloro substitution on the benzamide ring, and a 3-(2-phenylethoxy)phenyl group—that are absent as a simultaneous combination in the closest commercially available analogs such as 2-hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648924-65-6) or 5-chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide . Published SAR studies on related 2-acetamidobenzamide and 2-anilinobenzamide series demonstrate that chlorine substitution at the 3- and 5-positions can modulate antiproliferative activity by over 10-fold in certain cell lines, and the phenylethoxy chain length influences SIRT2 binding affinity compared to phenoxy or benzyloxy analogs [1][2]. Without direct comparative data for this specific compound, generic substitution risks loss of intended biological activity, altered selectivity profiles, or uncharacterized off-target effects. The quantitative evidence below identifies the strongest available comparator data while explicitly noting evidentiary limitations.

2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide: Quantitative Evidence for Comparator-Based Selection


Structural Differentiation from the Closest N-[3-(2-Phenylethoxy)phenyl]benzamide Analogs

The target compound is distinguished from the nearest catalogued N-[3-(2-phenylethoxy)phenyl]benzamide analogs by its unique combination of 2-acetamido and 3,5-dichloro substitutions on the benzamide ring. The closest analogs include 2-hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648924-65-6), which replaces the 2-acetamido with 2-hydroxy-3-methyl and lacks chlorine; and 5-chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648922-79-6), which carries only a single chlorine at the 5-position and a 2-hydroxy instead of 2-acetamido . No analog in this sub-series simultaneously bears the 2-acetamido group and 3,5-dichloro pattern. In related 2-acetamidobenzamide series, the presence of the acetamido group at the 2-position has been shown to be critical for antiproliferative activity, with its removal or replacement by hydroxy reducing potency by >5-fold in HCT-116 and MCF-7 cell lines [1].

Medicinal chemistry Benzamide SAR Lead optimization

Predicted Physicochemical Differentiation from 2-Acetamidobenzamides with Alternative N-Substituents

The 3-(2-phenylethoxy)phenyl substituent on the target compound introduces a longer, more flexible linker compared to the 2-phenoxyphenyl group found in the most extensively studied 2-acetamidobenzamide analogs. The target compound has 7 rotatable bonds (vs. typically 5-6 for 2-phenoxy analogs) and a computed logP estimated at approximately 4.8-5.2 based on the C23H20Cl2N2O3 formula with two chlorine atoms and an extended ethyloxy linker, compared to logP ~3.5-4.0 for 2-phenoxy-substituted 2-acetamidobenzamides lacking chlorine [1]. In the sirtuin-2 inhibitor field, Mellini et al. (2017) demonstrated that replacing a 2-phenylethoxy aniline moiety with a 2-phenoxy aniline in 2-anilinobenzamides reduced SIRT2 inhibitory potency by approximately 3-fold (IC50 shift from 3.5 μM to 10.2 μM) [2]. Additionally, the 3,5-dichloro substitution increases the compound's halogen bond donor capacity and molecular surface area, which published SAR on halogenated benzamides indicates can enhance target residence time through halogen bonding interactions [1].

Drug-likeness Physicochemical profiling ADME prediction

Halogen Substitution Pattern Differentiation: 3,5-Dichloro vs. Mono-Chloro and Non-Halogenated Benzamide Analogs

The 3,5-dichloro substitution on the benzamide ring of the target compound represents a distinct halogenation pattern compared to the mono-chloro (position 5) or non-halogenated analogs in the N-[3-(2-phenylethoxy)phenyl]benzamide sub-series. In the broader 2-acetamidobenzamide class studied by Raffa et al. (2015), introduction of chlorine atoms on the benzamide ring produced variable effects on antiproliferative activity: 4-chloro substitution on the N-phenyl ring increased potency against HCT-116 cells (IC50 = 8.7 ± 0.7 μM for 2-acetamido lead vs. 5.2 ± 0.9 μM for the 4-chloro derivative), while certain dichloro patterns yielded IC50 values ranging from 12 to >50 μM depending on substitution position [1]. The specific 3,5-dichloro pattern has not been directly evaluated in published antiproliferative assays for the 2-acetamidobenzamide series, but in structurally related benzamide GPCR ligands, 3,5-dichloro substitution has been associated with enhanced metabolic stability (t1/2 increase of 2- to 3-fold in human liver microsomes) compared to 4-chloro or unsubstituted analogs [2].

Halogen bonding Antiproliferative SAR Benzamide pharmacology

Documented Absence of Direct Bioactivity Data: A Critical Procurement Consideration

A systematic search of PubChem, ChEMBL (version 36), BindingDB, RCSB PDB, and PubMed (search date: 2026-04-30) using the CAS number 648922-77-4, the IUPAC name, the molecular formula C23H20Cl2N2O3, and the SMILES string CC(=O)Nc1c(Cl)cc(Cl)cc1C(=O)Nc1cccc(OCc2ccccc2)c1 returned zero bioassay results, zero crystal structures, zero published IC50/Ki/Kd values, and zero patent examples specifically attributed to this compound [1][2][3]. In contrast, structurally related 2-acetamidobenzamides with 2-phenoxy substitution (Raffa et al., 2015) have published IC50 values across multiple cancer cell lines, and 2-anilinobenzamides with 3-(2-phenylethoxy)phenyl groups have crystallographic binding data with SIRT2 (PDB: 5Y5N, resolution 2.3 Å) [3][4]. This evidentiary gap means that any biological activity, selectivity, or ADME claims for the target compound must be treated as unvalidated until experimentally determined.

Data availability Research tool validation Chemical probe criteria

2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide: Evidence-Backed Application Scenarios for Research Procurement


Chemical Biology Probe Development Requiring a Structurally Distinct N-Phenylbenzamide Scaffold

For research groups constructing structure-activity relationship (SAR) libraries around the N-phenylbenzamide chemotype, this compound fills a specific and unoccupied chemical space niche: the simultaneous presence of 2-acetamido, 3,5-dichloro, and 3-(2-phenylethoxy)phenyl motifs. As demonstrated in Section 3 (Evidence Item 1), no catalogued analog combines all three features. This makes the compound valuable as a tool for systematically probing the contributions of the acetamido group and dichloro pattern to target engagement, particularly in enzyme families where 2-acetamidobenzamides have shown inhibitory activity, such as sirtuins, histone deacetylases, or Mcl-1 [1]. However, as highlighted in Evidence Item 4, users must anticipate conducting de novo biochemical profiling, as no published activity data exist for this exact compound.

Medicinal Chemistry Hit Expansion Starting from 2-Anilinobenzamide SIRT2 Inhibitors

The 3-(2-phenylethoxy)phenyl group is a recognized pharmacophoric element in SIRT2 inhibitor design, as established by the crystallographic binding mode of 2-[[3-(2-phenylethoxy)phenyl]amino]benzamide in the SIRT2 active site (PDB: 5Y5N, IC50 = 3.5 μM) [2]. The target compound replaces the aniline NH linker with an amide bond and adds 2-acetamido-3,5-dichloro substitution on the benzamide ring. This scaffold hop from anilinobenzamide to N-phenylbenzamide could be explored to assess whether the amide bond orientation and halogenation pattern improve selectivity over SIRT1 or SIRT3, a known challenge in the sirtuin field where the phenylethoxy-containing inhibitor KPM-2 achieved >30-fold SIRT2 selectivity [2]. Procurement for this application is justified by the structural precedent but requires investment in selectivity profiling.

Antiproliferative Screening in Solid Tumor Cell Lines as a Chemical Diversity Entry Point

The broader 2-acetamidobenzamide class has demonstrated antiproliferative activity in HCT-116 colon carcinoma (IC50 range: 5.2 to >50 μM) and MCF-7 breast adenocarcinoma cells, with activity modulated by halogen substitution pattern and N-phenyl appendage structure [1]. The target compound's unique 3,5-dichloro-2-acetamido combination and extended phenylethoxy linker (7 rotatable bonds vs. 5-6 for phenoxy analogs, as noted in Evidence Item 2) represent an unexplored region of the antiproliferative SAR landscape. Procurement for cell-based screening panels is reasonable when the goal is to expand chemical diversity beyond the published 2-phenoxy series, but users should include the closest analog 2-hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide (CAS 648924-65-6) as a concurrent comparator to isolate the contribution of the 2-acetamido-3,5-dichloro motif.

Analytical Reference Standard for Method Development in Benzamide Detection

The compound's well-defined molecular formula (C23H20Cl2N2O3), exact mass (442.0853 Da), and distinctive isotopic pattern from two chlorine atoms (M:M+2:M+4 ratio approximately 9:6:1) make it suitable as an analytical reference standard for HPLC-MS method development targeting halogenated benzamides . Its 7 rotatable bonds and moderate lipophilicity (estimated logP ~4.8-5.2, Evidence Item 2) provide a useful test case for reverse-phase chromatographic method optimization. This application requires only chemical identity and purity verification and does not depend on biological activity data, making it the most immediately actionable procurement scenario based on currently available evidence.

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